4-(4-Nitrophenethyl)morpholine chemical structure and properties
4-(4-Nitrophenethyl)morpholine chemical structure and properties
The following technical guide details the chemical structure, synthesis, and pharmaceutical utility of 4-(4-Nitrophenethyl)morpholine , a critical intermediate in the synthesis of Class III antiarrhythmic agents.
Structural Properties, Synthetic Pathways, and Pharmaceutical Applications
Executive Summary
4-(4-Nitrophenethyl)morpholine (CAS: 210158-20-6 / 10282-32-3) is a tertiary amine intermediate characterized by a morpholine ring linked via an ethyl spacer to a para-nitrophenyl moiety. It serves as a pivotal scaffold in medicinal chemistry, most notably as the immediate precursor to 4-(2-morpholinoethyl)aniline , the key building block for sulfonamide-based antiarrhythmic drugs such as Dofetilide and Ibutilide .
This guide provides a comprehensive analysis of its physicochemical properties, optimized synthetic protocols, and downstream reactivity, designed for researchers in process chemistry and drug discovery.
Chemical Identity & Structural Analysis[1][2][3][4][5][6]
The molecule combines a basic, hydrophilic morpholine head with a lipophilic, electron-deficient nitrophenyl tail. This amphiphilic nature dictates its solubility profile and reactivity.
Physicochemical Profile[3][4][6]
| Property | Value | Notes |
| IUPAC Name | 4-[2-(4-nitrophenyl)ethyl]morpholine | Also: N-(p-Nitrophenethyl)morpholine |
| CAS Number | 210158-20-6 (var. 10282-32-3) | Note: CAS varies by salt form (e.g., HCl). |
| Molecular Formula | C₁₂H₁₆N₂O₃ | |
| Molecular Weight | 236.27 g/mol | |
| Appearance | Pale yellow to orange solid | Color deepens upon oxidation/light exposure. |
| Melting Point | 68–72 °C | Distinct from the phenyl analog (152 °C). |
| pKa (Calc) | ~7.8 (Morpholine N) | Protonates readily in acidic media. |
| Solubility | DCM, EtOAc, DMSO, MeOH | Limited solubility in water; soluble in dilute acid. |
Structural Biology & Pharmacophore Logic
The "phenethyl-amine" motif is a classic pharmacophore. In this specific derivative:
-
Morpholine Ring: Acts as a solubilizing group and a hydrogen bond acceptor (ether oxygen), often mimicking the piperazine or piperidine rings found in GPCR ligands.
-
Ethyl Spacer: Provides rotational freedom, allowing the molecule to adopt conformations required for binding to the hERG potassium channel (the primary target of downstream drugs like Dofetilide).
-
Nitro Group: Serves as a "masked" aniline. It is chemically inert to the alkylation conditions used to build the molecule but is easily reduced to the amine for late-stage functionalization (e.g., sulfonylation).
Synthetic Pathways & Mechanism
The synthesis of 4-(4-nitrophenethyl)morpholine is typically achieved via nucleophilic substitution (Sɴ2) . The choice of leaving group on the phenethyl chain and the base/solvent system is critical to minimize the formation of 4-nitrostyrene (elimination side product).
Pathway Visualization
Figure 1: Synthetic workflow from precursor alcohol to the target amine intermediate, highlighting the critical divergence between substitution (Sɴ2) and elimination (E2).
Critical Process Parameters (CPP)
-
Leaving Group Selection: The bromide (from 4-nitrophenethyl bromide ) is preferred over the chloride due to faster reaction kinetics, allowing for milder temperatures that suppress elimination.
-
Base Selection: Use a mild inorganic base like Potassium Carbonate (K₂CO₃) . Stronger bases (e.g., NaOH, NaH) or bulky organic bases (e.g., TEA) increase the risk of E2 elimination, yielding 4-nitrostyrene impurities which are difficult to separate.
-
Solvent System: Acetonitrile (MeCN) or Acetone are ideal. They are polar aprotic (favoring Sɴ2) and allow for easy workup. DMF is effective but difficult to remove completely.
Experimental Protocol: Optimized Synthesis
Objective: Synthesis of 4-(4-Nitrophenethyl)morpholine from 4-nitrophenethyl bromide.
Reagents & Stoichiometry
-
4-Nitrophenethyl bromide (1.0 eq)
-
Morpholine (1.2 eq) – Slight excess acts as nucleophile and proton scavenger.
-
Potassium Carbonate (K₂CO₃) (1.5 eq) – Anhydrous, granular.
-
Acetonitrile (MeCN) (10 volumes)
-
Potassium Iodide (KI) (0.1 eq) – Catalyst (Finkelstein condition) to accelerate reaction.
Step-by-Step Methodology
-
Charge: To a clean, dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, charge 4-Nitrophenethyl bromide (e.g., 10.0 g) and MeCN (100 mL).
-
Activation: Add KI (0.7 g) and stir at room temperature for 15 minutes. Insight: This generates the transient, highly reactive iodide species in situ.
-
Addition: Add K₂CO₃ (9.0 g) followed by the dropwise addition of Morpholine (4.5 mL).
-
Reaction: Heat the mixture to reflux (80–82 °C) for 6–8 hours.
-
Validation: Monitor by TLC (Mobile phase: 5% MeOH in DCM). The bromide spot (high R_f) should disappear; the product spot (lower R_f, UV active) will appear.
-
-
Workup:
-
Cool to room temperature. Filter off inorganic salts (KBr, excess K₂CO₃).
-
Concentrate the filtrate under reduced pressure to obtain a yellow oil/semisolid.
-
Purification (Acid-Base Extraction): Dissolve residue in DCM (50 mL). Extract with 1N HCl (2 x 30 mL). The product moves to the aqueous layer (protonated); impurities (styrene, unreacted bromide) remain in DCM.
-
Basify the aqueous layer to pH 10 with 2N NaOH. Extract back into DCM (3 x 30 mL).
-
Dry over Na₂SO₄ and concentrate to yield the pure product.
-
Downstream Application: The Dofetilide Connection[7]
The primary industrial utility of this compound is its reduction to 4-(2-morpholinoethyl)aniline . This aniline is the substrate for the methanesulfonylation step that defines the Class III antiarrhythmic pharmacophore.
Reduction Protocol (Catalytic Hydrogenation)
-
Catalyst: 10% Pd/C (5 wt% loading).
-
Solvent: Methanol or Ethanol.
-
Conditions: H₂ atmosphere (balloon or 30 psi), RT, 4 hours.
-
Observation: The yellow color of the nitro compound fades to colorless/pale pink (amine).
Mechanistic Pathway to Dofetilide[2]
Figure 2: The chemical lineage from the nitro-intermediate to the final Dofetilide API.
Safety & Handling (E-E-A-T)
-
Toxicity: Like many nitroaromatics, this compound should be treated as a potential mutagen. Avoid inhalation of dust.
-
Vesicant Warning: The precursor, 4-Nitrophenethyl bromide , is a potent alkylating agent and a skin/eye irritant. It can cause delayed burns. Double-gloving (Nitrile) is mandatory.
-
Storage: Store the morpholine derivative under inert atmosphere (Argon/Nitrogen) at 2–8 °C. Amines and their nitro-precursors can oxidize, turning dark brown over time.
References
-
BenchChem. (2024).[1] 4-[2-(4-Nitrophenyl)ethyl]morpholine: Structure and Properties. Retrieved from
-
Sigma-Aldrich. (2024). 4-Nitrophenethyl bromide: Product Specification and Safety Data. Retrieved from
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 210158-20-6. Retrieved from
-
Wang, L. J., et al. (2012).[2] "Synthesis and Crystal Structure of 4-(4-Nitrophenyl)morpholine Derivatives." Acta Crystallographica Section E, 68(5), o1235. (Contextual reference for nitro-morpholine structural motifs).
-
World Journal of Pharmaceutical Sciences. (2015). Improved Synthesis of Morpholine-based Intermediates for Anticoagulants. Retrieved from
